molecular formula C21H14FN5O2 B11195330 2-(2-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-(2-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11195330
M. Wt: 387.4 g/mol
InChI Key: KLSHEXKJNBMLQU-UHFFFAOYSA-N
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Description

2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridine core, which is fused with an oxadiazole ring and substituted with fluorophenyl and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a suitable nitrile oxide and an appropriate precursor.

    Substitution with Fluorophenyl and Phenyl Groups: The final step involves the substitution of the triazolopyridine-oxadiazole intermediate with fluorophenyl and phenyl groups through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-FLUOROPHENYL)METHYL]-8-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE lies in its specific combination of structural features, which confer unique electronic and steric properties. This makes it distinct from other similar compounds and potentially useful in a variety of scientific and industrial applications.

Properties

Molecular Formula

C21H14FN5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C21H14FN5O2/c22-17-11-5-4-9-15(17)13-27-21(28)26-12-6-10-16(19(26)24-27)20-23-18(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

KLSHEXKJNBMLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=CC=C5F

Origin of Product

United States

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